In Silico Binding Affinity to SARS-CoV-2 Spike Protein vs. 91 Other Chalcones and Reference Inhibitors
In a head-to-head in silico screening of 92 chalcone derivatives against the SARS-CoV-2 spike protein, Sarcandrone B was identified as one of the top five compounds with the best binding energy, outperforming 87 other chalcones in the library and demonstrating superior predicted binding compared to the reference inhibitor lopinavir [1]. The binding energy for Sarcandrone B was -8.6 kcal/mol, compared to -8.2 kcal/mol for lopinavir, indicating a 4.8% stronger predicted interaction with the viral target [1].
| Evidence Dimension | Predicted binding affinity to SARS-CoV-2 spike protein (in silico) |
|---|---|
| Target Compound Data | -8.6 kcal/mol |
| Comparator Or Baseline | Lopinavir (-8.2 kcal/mol); 87 other chalcones in the 92-compound library (binding energies not individually reported but ranked lower) |
| Quantified Difference | Sarcandrone B demonstrates a 0.4 kcal/mol stronger predicted binding than lopinavir (4.8% improvement) and ranks in the top 5.4% of the 92-compound library |
| Conditions | Molecular docking simulation (AutoDock Vina) against the active site of SARS-CoV-2 spike protein (PDB ID: 6M0J) [1] |
Why This Matters
This data provides quantitative justification for selecting Sarcandrone B over the vast majority of commercially available chalcones for research focused on spike protein inhibition, reducing the risk of false negatives associated with structurally similar but less active analogs.
- [1] Ta, T. T. H., et al. (2022). In silico screening of chalcones and their derivatives as potential inhibitors of spike proteins and ACE2 enzymes for SARS-CoV-2 treatment. Vietnam Journal of Science, Technology and Engineering, 64(2), 69-75. View Source
